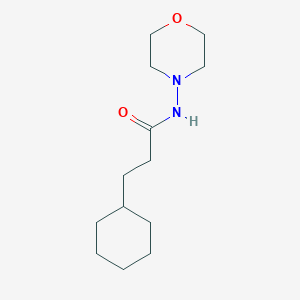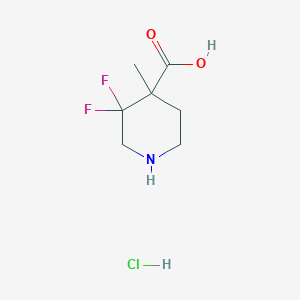
Piperidin-1-yl(pyridin-3-yl)methanone
Vue d'ensemble
Description
Piperidin-1-yl(pyridin-3-yl)methanone, also known as PPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. PPME is a heterocyclic compound that contains a pyridine and piperidine ring fused together. The compound has a molecular weight of 211.29 g/mol and a chemical formula of C12H14N2O.
Applications De Recherche Scientifique
Synthesis of Piperidine- and Pyridine-Containing Heterocycles : Zhang et al. (2020) describe an efficient method for synthesizing (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, highlighting its potential in organic synthesis of other piperidine- and pyridine-containing heterocycles (Zhang et al., 2020).
Crystallography and Supramolecular Chemistry : Murray et al. (2014) studied the crystal structure of a compound related to Piperidin-1-yl(pyridin-3-yl)methanone, showing how molecules connect into supramolecular chains, which could inform material science and crystallography research (Murray et al., 2014).
Antiproliferative Activity in Cancer Research : Prasad et al. (2018) synthesized a novel bioactive heterocycle related to Piperidin-1-yl(pyridin-3-yl)methanone and evaluated its antiproliferative activity, which is valuable in cancer research (Prasad et al., 2018).
Synthesis in Medicinal Chemistry : Rui (2010) reported on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a process that could be beneficial in medicinal chemistry (Rui, 2010).
Pharmacological Research : Tsuno et al. (2017) studied novel derivatives of Piperidin-1-yl(pyridin-3-yl)methanone as TRPV4 antagonists for pain treatment, indicating its use in drug development for pain management (Tsuno et al., 2017).
Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, demonstrating the potential of Piperidin-1-yl(pyridin-3-yl)methanone derivatives in developing new antimicrobials (Patel et al., 2011).
Antileukemic Activity : Vinaya et al. (2011) synthesized Piperidin-1-yl(pyridin-3-yl)methanone derivatives and found some to have antileukemic activity, indicating their potential in leukemia treatment research (Vinaya et al., 2011).
Dipeptidyl Peptidase Inhibitor for Diabetes Treatment : Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor related to Piperidin-1-yl(pyridin-3-yl)methanone, showing its relevance in diabetes treatment (Sharma et al., 2012).
Propriétés
IUPAC Name |
piperidin-1-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCVMMOQJMAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(pyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



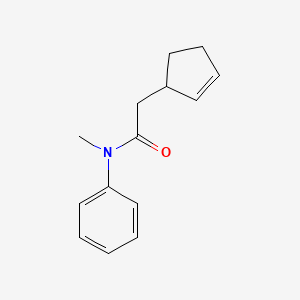
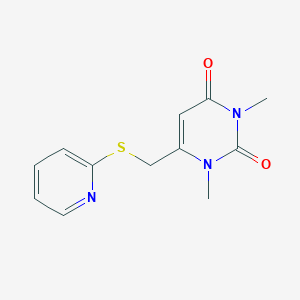
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
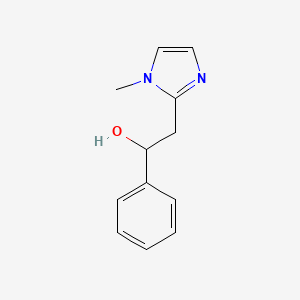
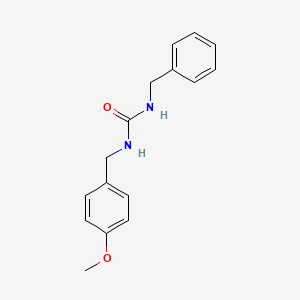
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
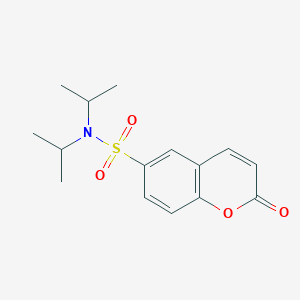
![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)
